molecular formula C17H21Br2N3O2 B15347976 Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate CAS No. 69766-50-3

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate

Katalognummer: B15347976
CAS-Nummer: 69766-50-3
Molekulargewicht: 459.2 g/mol
InChI-Schlüssel: KXYBFKJEJAYODT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate (hereafter referred to as the target compound) is a quaternary ammonium salt featuring a hybrid structure with distinct functional groups.

Key structural attributes include:

  • Quaternary ammonium core: The trimethylammonium group enhances solubility in polar solvents and may confer surfactant-like behavior.
  • 3-hydroxy-2-pyridylmethyl substituent: This aromatic heterocyclic group can participate in hydrogen bonding and metal coordination, suggesting applications in catalysis or drug delivery .

Eigenschaften

CAS-Nummer

69766-50-3

Molekularformel

C17H21Br2N3O2

Molekulargewicht

459.2 g/mol

IUPAC-Name

[3-[(4-bromophenyl)-methylcarbamoyl]oxypyridin-2-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C17H21BrN3O2.BrH/c1-20(14-9-7-13(18)8-10-14)17(22)23-16-6-5-11-19-15(16)12-21(2,3)4;/h5-11H,12H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

KXYBFKJEJAYODT-UHFFFAOYSA-M

Kanonische SMILES

CN(C1=CC=C(C=C1)Br)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 3-hydroxy-2-pyridylmethyl group in the target compound distinguishes it from aliphatic analogs like CTAB or acetylcholine bromide. This group may enhance metal-binding capacity, similar to pyridinium salts used in catalysis .
  • The (p-bromophenyl)methylcarbamate group introduces bromine, which is associated with antimicrobial activity in compounds like cetyl pyridinium bromide .

Stability and Reactivity

  • Thermal Stability : Quaternary ammonium salts with aromatic substituents (e.g., compound 3a, m.p. >200°C) generally exhibit higher thermal stability than aliphatic analogs like CTAB .
  • Hydrolytic Sensitivity: The carbamate group may hydrolyze under acidic/basic conditions, releasing p-bromophenyl methanol and carbon dioxide, akin to esterase-mediated hydrolysis in acetylcholine derivatives .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves a multi-step sequence requiring precise control of reaction parameters. Key steps include:

  • Alkylation of the pyridine moiety: Use a base (e.g., K₂CO₃) to deprotonate the 3-hydroxy-2-pyridyl group, followed by reaction with a bromomethylating agent (e.g., dibromomethane) under anhydrous conditions at 60–80°C .
  • Quaternization : React the intermediate with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at room temperature to form the ammonium salt .
  • Carbamate formation : Couple the (p-bromophenyl)methylamine derivative with methyl chloroformate in dichloromethane at 0–5°C to minimize side reactions .
    Critical Considerations :
  • Monitor pH during alkylation to avoid hydrolysis of the pyridine ring.
  • Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Basic: How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify key signals, e.g., the trimethylammonium group (δ ~3.2 ppm in ¹H NMR; δ ~53 ppm in ¹³C NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL (SHELX suite) for structure refinement. Validate bond angles/distances against DFT-calculated models .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 456.12 for C₁₇H₂₁BrN₃O₃⁺) with <2 ppm error .

Advanced: How should researchers resolve contradictions in cholinesterase inhibition data across studies?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigate via:

  • Standardized assays : Use recombinant human acetylcholinesterase (AChE) with Ellman’s method (DTNB as chromogen) at pH 8.0. Include neostigmine as a positive control .
  • Kinetic analysis : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Off-target screening : Test against butyrylcholinesterase (BuChE) and esterases to rule out cross-reactivity .

Advanced: How to design experiments elucidating structure-activity relationships (SAR) for cholinesterase inhibition?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modified groups (e.g., replace p-bromophenyl with p-chlorophenyl or alkyl chains).
  • In vitro testing : Compare IC₅₀ values across analogs using standardized AChE/BuChE assays .
  • Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327). Prioritize analogs with predicted stronger π-π stacking (pyridine vs. Trp86) .
  • Data validation : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Advanced: What crystallographic strategies are optimal for resolving this compound’s 3D structure?

Methodological Answer:

  • Crystal growth : Optimize solvent systems (e.g., DMF/EtOH at 4°C) to obtain diffraction-quality crystals.
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. Collect 180° of φ-scans with 1° oscillations .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool (PLATON) to model disordered solvent .
  • Validation : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Basic: Which analytical methods are suitable for assessing the compound’s stability under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (60°C, 24 hr), acid (0.1 M HCl, 2 hr), and base (0.1 M NaOH, 2 hr). Monitor via:
    • HPLC-DAD : Track degradation products (e.g., hydrolyzed carbamate at tᵣ 8.2 min vs. parent at 12.5 min) .
    • LC-MS/MS : Identify degradation pathways (e.g., demethylation or bromide loss via m/z shifts) .
  • Long-term stability : Store at -20°C in amber vials; assess monthly via NMR and bioactivity assays .

Advanced: What in vivo models are appropriate for studying neuromuscular effects?

Methodological Answer:

  • Mouse models of myasthenia gravis : Use anti-AChR antibody-induced models. Administer compound (0.1–10 mg/kg, i.p.) and measure grip strength and electromyography (EMG) responses .
  • Dose optimization : Conduct pharmacokinetic studies (plasma t₁/₂ via LC-MS) to balance efficacy and toxicity.
  • Histopathology : Post-mortem analysis of diaphragm and intercostal muscles for AChR clustering (immunofluorescence with α-bungarotoxin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.